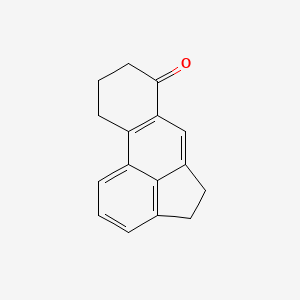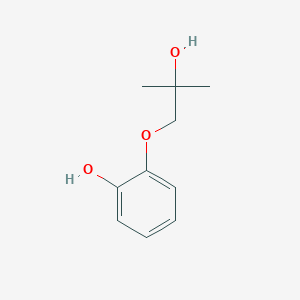
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid
Übersicht
Beschreibung
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid is a heterocyclic compound that features both pyridazine and pyrazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine ring: Starting from a suitable precursor, such as a substituted hydrazine, the pyridazine ring can be formed through cyclization reactions.
Formation of the pyrazole ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.
Coupling of the rings: The pyridazine and pyrazole rings can be coupled through various cross-coupling reactions, such as Suzuki or Heck reactions.
Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridazine and pyrazole rings can be reduced under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl or carbonyl derivative.
Wissenschaftliche Forschungsanwendungen
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its heterocyclic structure, which is common in many drugs.
Industry: Use in the synthesis of agrochemicals or materials science.
Wirkmechanismus
The mechanism of action for compounds like 1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-Methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
1-(6-Methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-sulfonic acid: Contains a sulfonic acid group.
1-(6-Methoxy-3-pyridazinyl)-5-(2-pyridyl)pyrazole-3-methyl ester: Methyl ester derivative.
Uniqueness
The presence of both pyridazine and pyrazole rings, along with the specific functional groups, may confer unique biological activities or chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C14H11N5O3 |
|---|---|
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
1-(6-methoxypyridazin-3-yl)-5-pyridin-2-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H11N5O3/c1-22-13-6-5-12(16-17-13)19-11(8-10(18-19)14(20)21)9-4-2-3-7-15-9/h2-8H,1H3,(H,20,21) |
InChI-Schlüssel |
NIRSMSCJBWHFFY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4-sulfonamide, N-(5-hydroxypentyl)-](/img/structure/B8463132.png)









![tert-Butyl {2-amino-1-[2-(trifluoromethyl)phenyl]ethyl}carbamate](/img/structure/B8463212.png)
